2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine
Description
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is a brominated pyridine derivative featuring an ethanamine backbone connected via an ether linkage to the pyridine ring.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(3-bromopyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C7H9BrN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |
InChI Key |
YGDDFXAVIPPWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCCN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization, distillation, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Sodium azide or other nucleophiles in polar solvents
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds
Biology: Investigated for its potential as a ligand in biochemical assays
Materials Science: Utilized in the development of novel materials with specific electronic properties
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity
Receptor Binding: Interaction with cellular receptors can trigger or block signaling pathways
Comparison with Similar Compounds
Key Structural Features :
- Pyridine Core : The 3-bromo substitution at position 4 on the pyridine ring may enhance steric and electronic interactions with biological targets.
- Primary Amine : The terminal NH2 group enables participation in covalent or ionic interactions.
Theoretical Properties :
- Molecular Formula : C₇H₉BrN₂O
- Molecular Weight : ~217.07 g/mol (calculated).
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Position and Halogen Effects: The 3-bromo group on the pyridine ring in the target compound may confer higher lipophilicity and stronger halogen bonding compared to non-brominated analogs like 2-(tert-butoxy)ethan-1-amine .
Biological Activity :
- Indole-linked ethanamines (e.g., compound 12) show dual activity as serotonin receptor ligands and butyrylcholinesterase inhibitors, with IC₅₀ values in the micromolar range .
- Brominated pyridine derivatives are hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity.
Recommendations for Future Research :
- Conduct molecular docking studies to predict interactions with 5-HT6 receptors.
- Compare in vitro cholinesterase inhibition with indole-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
